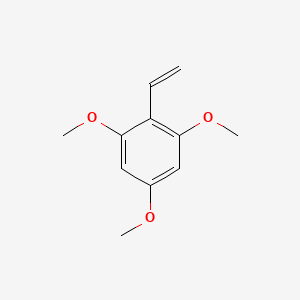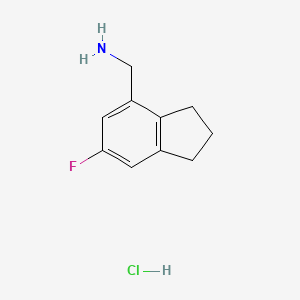
5-(4-Ethoxyphenyl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Ethoxyphenyl)oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring substituted with a 4-ethoxyphenyl group. This compound is part of the oxazolidinone class, which is known for its diverse applications in pharmaceuticals, particularly as antibacterial agents. The oxazolidinone ring is a five-membered ring containing both nitrogen and oxygen atoms, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethoxyphenyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of 4-ethoxyphenyl isocyanate with an amino alcohol, such as ethanolamine, under controlled conditions. The reaction typically proceeds through the formation of a urethane intermediate, which cyclizes to form the oxazolidinone ring.
Another method involves the use of a Curtius rearrangement, where an acyl azide derived from 4-ethoxybenzoic acid undergoes thermal decomposition to form an isocyanate intermediate. This intermediate then reacts with an amino alcohol to yield the desired oxazolidinone.
Industrial Production Methods
Industrial production of this compound often employs optimized versions of the aforementioned synthetic routes. The use of microwave-assisted synthesis has been reported to improve yields and reduce reaction times. This method involves the use of microwave irradiation to accelerate the reaction between 4-ethoxyphenyl isocyanate and ethanolamine, resulting in a more efficient production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Ethoxyphenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Oxazolidinone derivatives with additional oxygen-containing functional groups.
Reduction: Amino alcohols and other reduced forms of the compound.
Substitution: Various substituted oxazolidinones depending on the reagents used.
Applications De Recherche Scientifique
5-(4-Ethoxyphenyl)oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: Studied for its potential antibacterial properties, particularly against Gram-positive bacteria.
Medicine: Investigated as a potential lead compound for the development of new antibacterial agents.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of 5-(4-ethoxyphenyl)oxazolidin-2-one, particularly in its antibacterial role, involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex necessary for protein synthesis. This action is distinct from other protein synthesis inhibitors, as it occurs at an early stage of translation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with potent activity against Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with similar antibacterial properties but improved pharmacokinetic profile.
Cytoxazone: A natural product with a similar oxazolidinone ring structure, used in asymmetric synthesis.
Uniqueness
5-(4-Ethoxyphenyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxyphenyl group enhances its lipophilicity, potentially improving its ability to penetrate bacterial cell membranes and exert its antibacterial effects .
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
5-(4-ethoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO3/c1-2-14-9-5-3-8(4-6-9)10-7-12-11(13)15-10/h3-6,10H,2,7H2,1H3,(H,12,13) |
Clé InChI |
CYMUQVLSBASDDH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2CNC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















